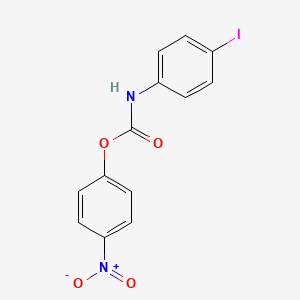
(4-nitrophenyl) N-(4-iodophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-nitrophenyl) N-(4-iodophenyl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of an iodo-substituted phenyl group and a nitro-substituted phenyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) N-(4-iodophenyl)carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenyl chloroformate with 4-iodoaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(4-nitrophenyl) N-(4-iodophenyl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the formation of different carbamate derivatives.
Oxidation: The iodo group can be oxidized to form iodo-substituted phenols or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Triethylamine, dichloromethane, and 4-iodoaniline.
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Nucleophilic Substitution: Various carbamate derivatives.
Reduction: 4-Amino-phenyl-carbamic acid 4-nitro-phenyl ester.
Oxidation: Iodo-substituted phenols.
Wissenschaftliche Forschungsanwendungen
(4-nitrophenyl) N-(4-iodophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-nitrophenyl) N-(4-iodophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Iodo-phenyl)-carbamic acid phenyl ester
- (4-Iodo-phenyl)-carbamic acid 4-methyl-phenyl ester
- (4-Iodo-phenyl)-carbamic acid 4-chloro-phenyl ester
Uniqueness
(4-nitrophenyl) N-(4-iodophenyl)carbamate is unique due to the presence of both an iodo and a nitro group. This combination imparts distinct chemical reactivity and potential biological activity compared to other carbamate derivatives. The nitro group, in particular, can undergo redox reactions that are not possible with other substituents .
Eigenschaften
Molekularformel |
C13H9IN2O4 |
|---|---|
Molekulargewicht |
384.13 g/mol |
IUPAC-Name |
(4-nitrophenyl) N-(4-iodophenyl)carbamate |
InChI |
InChI=1S/C13H9IN2O4/c14-9-1-3-10(4-2-9)15-13(17)20-12-7-5-11(6-8-12)16(18)19/h1-8H,(H,15,17) |
InChI-Schlüssel |
IBQNAVALEUIACU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


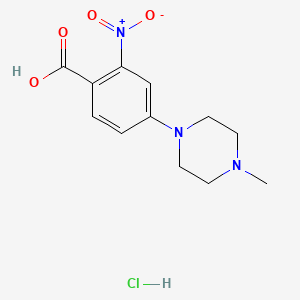
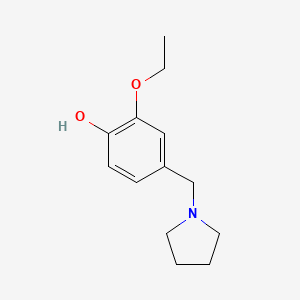
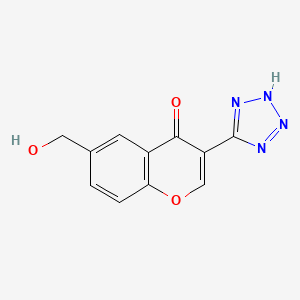
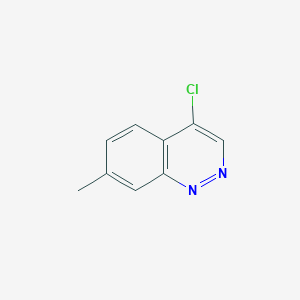
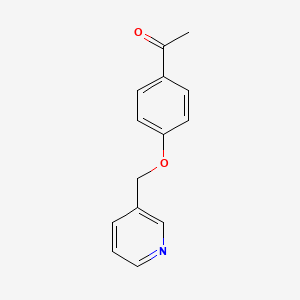
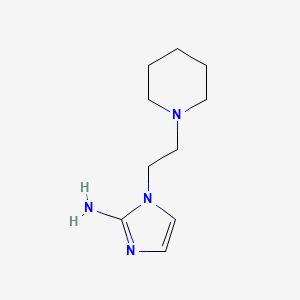
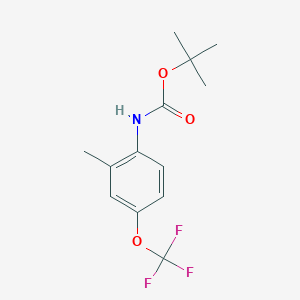
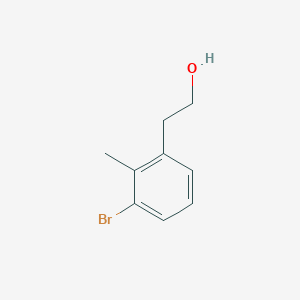
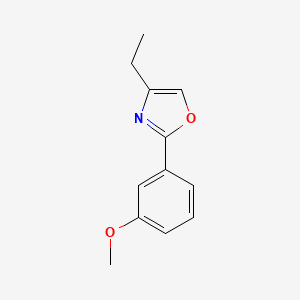

![2-Amino-4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B8661075.png)
![4-[2-(4-Methoxyphenyl)ethynyl]pyridine](/img/structure/B8661080.png)


